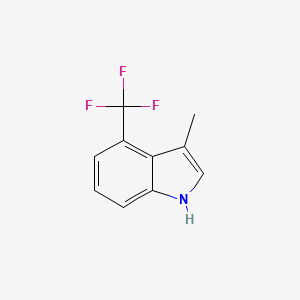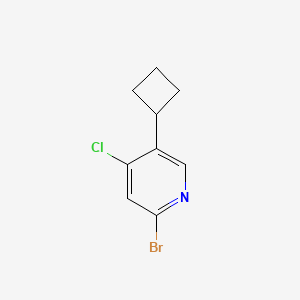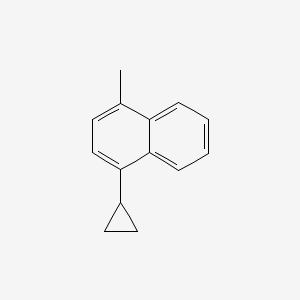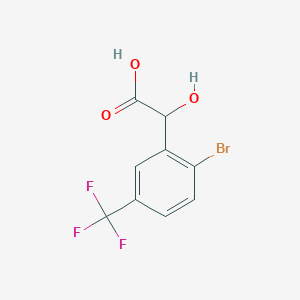![molecular formula C12H8F6N2O B13706022 2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol](/img/structure/B13706022.png)
2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol is a chemical compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to an imidazole ring with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol typically involves the cyclization of amido-nitriles to form disubstituted imidazoles. This process can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods: Industrial production methods for this compound may involve the use of advanced catalytic processes to ensure high yields and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions: 2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole ring.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of trifluoromethyl-substituted imidazole derivatives .
Scientific Research Applications
2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to form hydrogen bonds and interact with various biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl-phenyl motif and is used extensively in promoting organic transformations.
(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether: Known for its catalytic properties in bond-forming reactions.
3,5-Bis(trifluoromethyl)phenylboronic acid: Used in the synthesis of various organic compounds and materials.
Uniqueness: 2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol is unique due to its specific combination of trifluoromethyl groups and imidazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C12H8F6N2O |
|---|---|
Molecular Weight |
310.19 g/mol |
IUPAC Name |
[2-[3,5-bis(trifluoromethyl)phenyl]-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C12H8F6N2O/c13-11(14,15)7-1-6(2-8(3-7)12(16,17)18)10-19-4-9(5-21)20-10/h1-4,21H,5H2,(H,19,20) |
InChI Key |
DWHXZKQHCMGZKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NC=C(N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


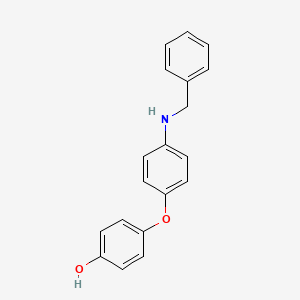





![N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide](/img/structure/B13705977.png)
![2,2,2-Trichloro-N-{3-[3-(2,4-dichlorophenyl)isoxazol-5-yl]phenyl}acetamide](/img/structure/B13705981.png)
![7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one](/img/structure/B13705985.png)
